3-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine
Description
Properties
IUPAC Name |
3-[4-[(3-chlorophenyl)methylsulfonyl]piperazin-1-yl]-6-cyclopropylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c19-16-3-1-2-14(12-16)13-26(24,25)23-10-8-22(9-11-23)18-7-6-17(20-21-18)15-4-5-15/h1-3,6-7,12,15H,4-5,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYHUMCUXBWPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and Alzheimer’s.
Mechanism of Action
The mechanism of action of 3-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
Compound A : 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
- Structural Features: Piperazine substituted with a 3-(4-chlorophenoxy)propyl chain. Chlorine at the 3-position of pyridazine.
- Activities :
- The phenoxypropyl chain may increase steric hindrance, affecting membrane permeability.
Compound B : N-[(4-Aryl)piperazinylalkyl]imides of 3-arylsuccinic acid
- Structural Features :
- Piperazine linked to succinimide via alkyl chains.
- Aryl groups at the 3-position of the succinic acid core.
- Activities :
- Key Differences :
- The succinimide core diverges from pyridazine, altering electronic distribution.
- Alkyl linker length impacts bioavailability and blood-brain barrier penetration.
Compound C : 3-Phenylpyrrolidine-2,5-dione derivatives
- Structural Features: Pyrrolidine-dione (cyclic imide) with aryl substituents. No piperazine or sulfonyl groups.
- Activities: Anticonvulsant activity in MES tests (ED₅₀: 50–150 mg/kg) . Limited solubility due to the non-polar phenyl group.
- Lower metabolic stability compared to cyclopropyl-containing analogues.
Quantitative Comparison Table
*Estimated via computational modeling based on substituent contributions.
Mechanistic and Functional Insights
- Sulfonyl vs. In contrast, Compound A’s phenoxypropyl chain may favor hydrophobic interactions but lacks polar functionality.
- Cyclopropyl Advantage :
The cyclopropyl group at the 6-position of pyridazine likely improves metabolic stability by resisting oxidative degradation, a common issue with alkyl chains in Compounds A and B . - Piperazine Flexibility : The piperazine core in all compounds allows conformational adaptability for target engagement, though sulfonyl substitution may rigidify the structure, reducing entropy penalties upon binding.
Biological Activity
3-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various diseases.
Chemical Structure and Properties
The compound has the following molecular formula: CHClNOS, with a molecular weight of approximately 373.89 g/mol. Its structure features a piperazine ring, a sulfonyl group, and a cyclopropyl-pyridazine moiety, which contribute to its biological activity.
Research indicates that compounds with similar structures often act as inhibitors of specific protein targets involved in disease pathways. For instance, sulfonamide derivatives are known to interact with enzymes or receptors critical for cell proliferation and survival. The specific mechanism of action for this compound is under investigation, but it is hypothesized to involve:
- Inhibition of Kinases : Similar compounds have shown activity against various kinases, which play pivotal roles in cancer progression.
- Modulation of Protein Interactions : The sulfonamide group may facilitate binding to target proteins, disrupting their function.
Anticancer Activity
Studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines. For example:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
Neuroprotective Effects
In addition to its anticancer properties, preliminary studies suggest that the compound may possess neuroprotective effects. It has been shown to reduce oxidative stress markers in neuronal cell cultures, indicating potential applications in neurodegenerative diseases.
Study 1: Antitumor Efficacy
A recent study evaluated the effectiveness of this compound in vivo using mouse models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, correlating with increased apoptosis markers in tumor tissues.
Study 2: Mechanistic Insights
Another investigation utilized mass spectrometry to elucidate the interaction between the compound and target proteins. This study revealed that the compound binds selectively to certain kinases involved in cell cycle regulation, further supporting its role as a potential therapeutic agent in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
